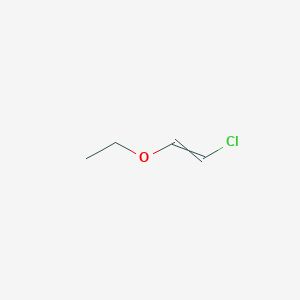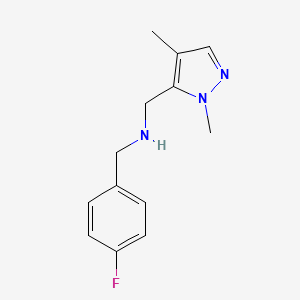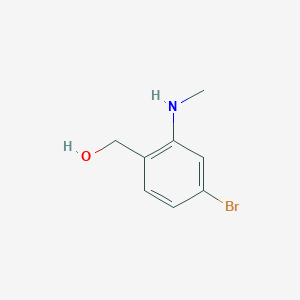![molecular formula C11H18F3N3 B11743285 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743285.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.
Alkylation: The final step involves the alkylation of the pyrazole ring with 3-methylbutylamine. This can be achieved using alkyl halides or alkyl sulfonates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, alkyl sulfonates
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
Biology: : In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable in the study of biological pathways and mechanisms.
Medicine: : The compound is investigated for its potential therapeutic properties. Its unique chemical structure may allow it to act as a drug candidate for the treatment of various diseases.
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylbutyl)amine
- {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(4-methylbutyl)amine
Uniqueness: : The presence of the trifluoromethyl group in {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Propriétés
Formule moléculaire |
C11H18F3N3 |
|---|---|
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
3-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-8(2)4-5-15-7-9-6-10(11(12,13)14)17(3)16-9/h6,8,15H,4-5,7H2,1-3H3 |
Clé InChI |
YEPOWKWVFUCQIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCC1=NN(C(=C1)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743204.png)
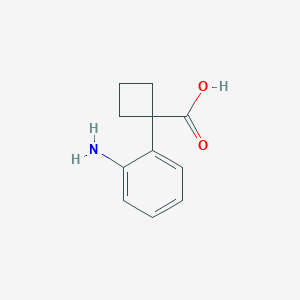
![(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11743213.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743229.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B11743232.png)
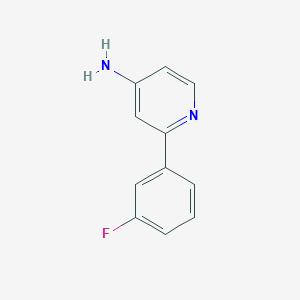

![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743249.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743265.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)
